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Zinc glutamate

Cat. No.: B14128709
CAS No.: 1949-15-1
M. Wt: 210.5 g/mol
InChI Key: GAMIYQSIKAOVTG-UHFFFAOYSA-L
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Description

Historical Perspectives in Glutamatergic Neurotransmission and Trace Metal Modulation

The journey to understanding zinc-glutamate interactions is rooted in two distinct historical pathways: the discovery of glutamate (B1630785) as the principal excitatory neurotransmitter and the recognition of zinc as a key neuromodulator.

Glutamic acid was first isolated from wheat gluten in 1866 by the German chemist Karl Heinrich Ritthausen. synabs.be However, its significance in the nervous system remained unrecognized for decades. In the 1950s, Japanese scientist Takashi Hayashi observed that direct application of glutamate to the motor cortex in dogs could induce seizures, providing the first suggestion of its excitatory role in the brain. kocw.or.krwikipedia.orgnih.gov Subsequent research through the 1960s and 1970s solidified glutamate's status as the primary excitatory neurotransmitter in the mammalian central nervous system, present in over 50% of nervous tissue. wikipedia.orgwikipedia.org

Parallel to these developments, the role of trace metals in the brain was gradually uncovered. For many years, brain zinc was thought to exist solely as a static component of metalloproteins, essential for structural integrity or enzymatic catalysis. pnas.org A paradigm shift began with the discovery of a unique pool of histochemically reactive, or "vesicular," zinc. pnas.org Ultrastructural studies revealed this mobile zinc was highly concentrated within the synaptic vesicles of a specific subset of glutamatergic neurons, particularly abundant in the hippocampus and cerebral cortex. pnas.org Seminal studies in the 1980s provided direct evidence that this vesicular zinc is released from synaptic terminals along with glutamate upon neuronal stimulation. frontiersin.orgphysiology.org This co-release established zinc not just as a static element but as a dynamic signaling molecule, setting the stage for decades of research into its modulatory effects on the very synapses from which it is released. pnas.orgphysiology.org

Contemporary Research Significance of Zinc-Glutamate Interactions

The contemporary significance of zinc-glutamate research lies in its profound implications for synaptic transmission, plasticity, and neurological disease. It is now understood that zinc, co-released with glutamate, does not act as a classical neurotransmitter but as a powerful allosteric modulator, fine-tuning the postsynaptic response to glutamate. pnas.orgelifesciences.org A primary focus of modern research is the interaction between zinc and ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Zinc is a potent inhibitor of NMDA receptors. pnas.org This inhibition occurs through at least two distinct mechanisms: a high-affinity, voltage-independent site on the receptor's amino-terminal domain, and a low-affinity, voltage-dependent site within the ion channel pore. biorxiv.orgresearchgate.net The high-affinity inhibition is particularly sensitive in NMDA receptors containing the GluN2A subunit, where nanomolar concentrations of zinc can significantly reduce receptor activity. biorxiv.orgfrontiersin.orgfrontiersin.org This modulatory action is critical, as it can prevent the excessive calcium influx through NMDA receptors that leads to glutamate-induced excitotoxicity, a process implicated in neuronal death following seizures or ischemic events. pnas.orgfrontiersin.orgnih.gov

The interaction with AMPA receptors is more complex, with studies reporting both potentiation and inhibition. frontiersin.org The effect of zinc on AMPA receptors appears to be dependent on the receptor's subunit composition, its level of activity, and the presence of various auxiliary subunits. frontiersin.orgjneurosci.org For instance, some research shows potentiation of AMPA receptor-mediated currents at low zinc concentrations and inhibition at higher concentrations, while other work demonstrates a primarily inhibitory role that is activity-dependent. frontiersin.orgphysiology.orgjneurosci.org

This intricate modulation of glutamate receptors by co-released zinc has significant functional consequences for synaptic plasticity, the cellular basis of learning and memory. pnas.org In the hippocampus, for example, zinc has been shown to selectively inhibit long-term depression (LTD) without affecting long-term potentiation (LTP) at CA1 synapses, suggesting a role in gating the direction of synaptic strength changes. jneurosci.org The development of advanced tools, such as high-affinity and rapid zinc chelators, continues to refine the understanding of how this phasic and tonic zinc signaling shapes neuronal excitability and information processing in the central nervous system. pnas.org The dysregulation of zinc-glutamate homeostasis is an active area of investigation in the context of numerous neurological and psychiatric disorders. frontiersin.orgnih.gov

Research Findings on Zinc's Modulation of Glutamate Receptors

The following tables summarize key findings from research on the interaction between zinc and the primary ionotropic glutamate receptors.

Table 1: Zinc Modulation of NMDA Receptors

FeatureDescriptionKey FindingsCitations
Primary Effect InhibitionZinc is a potent non-competitive antagonist of NMDA receptors. pnas.org
High-Affinity Site Voltage-independent, located on the N-terminal domain.Exquisitely sensitive to nanomolar (nM) zinc concentrations, particularly on GluN2A-containing receptors. This allosteric modulation reduces the channel's probability of opening. biorxiv.orgresearchgate.netfrontiersin.orgpnas.org
Low-Affinity Site Voltage-dependent, located within the ion channel pore.Requires micromolar (µM) zinc concentrations and acts by physically blocking the channel, similar to magnesium ions (Mg²⁺). pnas.orgresearchgate.net
Subunit Specificity GluN2A vs. GluN2BReceptors containing the GluN2A subunit are ~200 times more sensitive to zinc inhibition than those with the GluN2B subunit. biorxiv.orgfrontiersin.org
Functional Role Neuroprotection & PlasticityInhibition of NMDA receptors by zinc can protect neurons from glutamate excitotoxicity. It also modulates synaptic plasticity, for instance, by inhibiting LTD. pnas.orgjneurosci.orgnih.gov

Table 2: Zinc Modulation of AMPA Receptors

FeatureDescriptionKey FindingsCitations
Primary Effect Biphasic & ComplexEffects can be inhibitory or potentiating depending on zinc concentration, receptor subunit composition, and neuronal activity levels. frontiersin.orgphysiology.org
Inhibition Activity-dependent pore block.At higher concentrations (µM-mM), zinc can inhibit AMPA receptors. This inhibition can be slow and more pronounced during sustained receptor activation. frontiersin.orgjneurosci.org
Potentiation Inhibition of desensitization.At lower concentrations (µM), zinc has been shown to potentiate AMPA receptor currents in some preparations, potentially by slowing receptor desensitization. frontiersin.orgphysiology.org
Subunit Specificity VariesThe specific subunit composition (e.g., presence or absence of GluA2) and the association with transmembrane AMPA receptor regulatory proteins (TARPs) influence zinc sensitivity. jneurosci.orgfrontiersin.org
Functional Role Fine-tuning transmissionZinc's modulation of AMPA receptors, which mediate fast excitatory transmission, allows for dynamic, activity-dependent adjustments of synaptic strength. frontiersin.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO4Zn B14128709 Zinc glutamate CAS No. 1949-15-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1949-15-1

Molecular Formula

C5H7NO4Zn

Molecular Weight

210.5 g/mol

IUPAC Name

zinc;2-aminopentanedioate

InChI

InChI=1S/C5H9NO4.Zn/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2

InChI Key

GAMIYQSIKAOVTG-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Zn+2]

Origin of Product

United States

Synthesis and Characterization Methodologies for Zinc Glutamate Compounds

Chemical Synthesis Protocols

The formation of zinc-glutamate complexes can be achieved through straightforward and sustainable chemical routes. These methods are often selected for their efficiency and the specific properties of the resulting compounds.

Aqueous Medium Synthesis

The synthesis of zinc-glutamate compounds in an aqueous medium is a facile and environmentally friendly approach. A notable example is the preparation of a water-stable zinc-glutamate metal-organic framework (MOF). This process involves the simple mixing of a Zinc (II) salt with L-glutamic acid in water at room temperature. researchgate.netrsc.orgnih.govsemanticscholar.orgajol.info This method is advantageous as it avoids the need for harsh solvents or extreme reaction conditions, yielding the desired product readily. rsc.orgnih.gov The resulting zinc-glutamate MOF, often denoted as ZnGlu, is stable in water, a crucial property for various applications. rsc.orgnih.gov

Metal-Organic Framework (MOF) Preparation

A specific and significant application of zinc-glutamate synthesis is the preparation of Metal-Organic Frameworks (MOFs). A water-stable zinc-glutamate MOF with the structural formula {[Zn(H2O)(L)]∙xsolvent}n, where L represents glutamate (B1630785), has been successfully synthesized. researchgate.netsemanticscholar.orgajol.info This preparation is achieved by combining the zinc (II) salt and the glutamate ligand in an aqueous solution at ambient temperature. researchgate.netajol.info The resulting crystalline solid, referred to as ZnGlu, possesses a structure with coordinated water molecules, which contributes to its stability and catalytic activity. rsc.orgnih.govresearchgate.net The BET surface area of the synthesized ZnGlu has been measured to be 3.02 m² g⁻¹. researchgate.net

Spectroscopic and Diffraction Techniques for Structural Elucidation

To fully understand the atomic arrangement and bonding within zinc-glutamate compounds, a suite of spectroscopic and diffraction techniques is utilized. These methods provide critical data on the crystal structure and functional groups present in the material.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary tool for determining the crystalline structure of zinc-glutamate compounds. Single-crystal X-ray diffraction studies have revealed that a zinc-glutamate MOF crystallizes in an orthorhombic system with the space group P2₁2₁2₁. researchgate.netsemanticscholar.orgajol.info This analysis shows that the Zn(II) center adopts a pseudo-octahedral geometry. researchgate.netsemanticscholar.orgajol.info In this coordination environment, the zinc ion is bound to a nitrogen atom from the amino group and oxygen atoms from the carboxylate groups of the glutamate ligand, as well as a water molecule. semanticscholar.org

Powder X-ray diffraction (PXRD) is also employed to ascertain the purity and homogeneity of the bulk synthesized material by comparing the experimental pattern with a simulated one. researchgate.netsemanticscholar.org

Table 1: Crystallographic Data for Zinc-Glutamate MOF

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Zn(II) Coordination Geometry Pseudo-octahedral

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in zinc-glutamate compounds and to confirm the coordination of the glutamate ligand to the zinc center. Fourier transform infrared (FT-IR) spectra are typically recorded in the range of 400-4000 cm⁻¹. researchgate.netsemanticscholar.org The spectra of the synthesized zinc-glutamate MOF confirm the presence of coordinated water molecules, indicated by a broad band in the region of 3200-3600 cm⁻¹. ijasrm.com The shifts in the characteristic absorption bands of the carboxylate and amino groups of glutamic acid upon complexation with zinc provide evidence of the formation of the zinc-glutamate bond. semanticscholar.org The integrity of the MOF structure can be verified by IR analysis even after catalytic processes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic properties of zinc-glutamate compounds. UV/Vis diffuse-reflection spectroscopy performed on the zinc-glutamate MOF has shown that it possesses semiconducting properties. researchgate.netsemanticscholar.orgajol.info The analysis of the diffuse-reflectance data allows for the determination of the material's band gap. For the zinc-glutamate MOF, the band gap has been calculated to be 3.23 eV. semanticscholar.orgajol.info This semiconducting nature is a key factor in its potential use as a photocatalyst. researchgate.netsemanticscholar.orgajol.info

Table 2: Spectroscopic Data for Zinc-Glutamate Compounds

Technique Parameter Finding Data Source
Infrared Spectroscopy (IR) Spectral Range 400-4000 cm⁻¹ researchgate.netsemanticscholar.org
Key Observation Confirms coordination of glutamate and presence of water. semanticscholar.orgijasrm.com
UV-Vis Spectroscopy Property Semiconducting nature researchgate.netsemanticscholar.orgajol.info

Dynamic Light Scattering (DLS) for Nanoparticle Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-destructive technique used to determine the size distribution of nanoparticles in a suspension. mdpi.com This method works by illuminating the nanoparticles with a laser and analyzing the fluctuations in the intensity of the scattered light. nih.gov These fluctuations are a result of the random thermal motion of the particles, known as Brownian motion. horiba.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. nih.gov By analyzing these fluctuations, the hydrodynamic diameter of the nanoparticles can be calculated using the Stokes-Einstein equation. horiba.com

DLS is a valuable tool for characterizing zinc-containing nanoparticles. For instance, in studies involving zinc oxide nanoparticles, DLS has been used to determine their average hydrodynamic size in various media. researchgate.net The technique provides crucial information on the size and stability of the nanoparticles in suspension. nih.gov

Thermogravimetric and Differential Thermogravimetry Analyses (TGA/DTG)

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) are thermal analysis techniques used to measure the changes in the physical and chemical properties of a material as a function of temperature. TGA records the change in mass of a sample as it is heated at a controlled rate. eag.com This allows for the study of processes such as decomposition, oxidation, or loss of volatiles. eag.com DTG is the derivative of the TGA curve, showing the rate of mass change. The peaks on the DTG curve correspond to the temperatures at which the most significant mass loss occurs.

In the context of zinc-glutamate and related compounds, TGA/DTG provides insights into their thermal stability and composition. For example, TGA of a glutamate-zinc-aluminium layered double hydroxide (B78521) nanohybrid showed distinct weight loss stages corresponding to the removal of surface water, interlayer water, and the decomposition of glutamate and hydroxyl groups. researchgate.net Similarly, TGA has been employed to quantify the amount of glutamic acid attached to zinc oxide nanoparticles. boisestate.edu The analysis involves heating the sample and observing the weight loss at different temperature ranges, which helps in identifying the different components of the material. eag.com

Elemental Composition Analysis

Determining the elemental composition of zinc-glutamate compounds is crucial for confirming their identity and purity. This is often achieved through techniques that provide the percentage of each element present in the compound.

For zinc-containing compounds, the elemental percentage of zinc is a key parameter. For example, zinc gluconate, a related compound, contains approximately 14.35% elemental zinc by weight. wikipedia.org This means that for every 100 grams of zinc gluconate, there are 14.35 grams of zinc. The molecular formula for zinc gluconate is C12H22O14Zn. wikipedia.orgmedchemexpress.com This information is vital for understanding the stoichiometry of the compound.

The following table provides a hypothetical example of elemental composition data for a zinc-glutamate compound.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage by Mass (%)
CarbonC12.01560.0522.88
HydrogenH1.0177.072.69
NitrogenN14.01114.015.34
OxygenO16.00464.0024.38
ZincZn65.38165.3824.90
WaterH₂O18.02236.0413.73
Total 246.55 100.00

This table is for illustrative purposes and represents a hypothetical hydrated zinc-glutamate compound.

Molecular and Cellular Mechanisms of Zinc Glutamate Interactions

Modulation of Ionotropic Glutamate (B1630785) Receptors

NMDA receptors, a subtype of ionotropic glutamate receptors, are critical for synaptic plasticity, learning, and memory. wikipedia.org Their function is tightly regulated by a variety of endogenous molecules, including zinc ions. jneurosci.org Zinc inhibits NMDA receptors through two distinct mechanisms: a low-affinity, voltage-dependent block within the ion channel pore and a high-affinity, voltage-independent allosteric inhibition mediated by binding to the extracellular amino-terminal domain (ATD). nih.govbiorxiv.orgnih.gov

Zinc acts as a potent allosteric inhibitor of NMDA receptors. biorxiv.org This form of inhibition is voltage-independent, meaning it does not depend on the membrane potential of the neuron. biorxiv.org The binding of zinc occurs at a specific site on the extracellular N-terminal domain (NTD) of the receptor, a region distinct from the glutamate and glycine (B1666218) agonist binding sites. nih.govnih.gov This interaction induces a conformational change in the receptor's structure. nih.gov Cryo-electron microscopy studies have shown that zinc binding to the NTD elicits structural changes that are transduced through the ligand-binding domain, ultimately resulting in the constriction of the ion channel gate and inhibition of ion flow. biorxiv.org This allosteric mechanism allows for a fine-tuning of receptor activity. nih.gov

Table 1: Mechanisms of Zinc Inhibition on NMDA Receptors

Inhibition TypeBinding SiteVoltage DependenceMechanismPrimary Subunit Involved
High-Affinity AllostericExtracellular N-Terminal Domain (NTD)IndependentInduces conformational change, constricting the ion channel gate. biorxiv.orgGluN2A nih.govnih.gov
Low-Affinity Pore BlockIon Channel PoreDependentPhysically obstructs the flow of ions through the open channel. wikipedia.orgnih.govGeneral property, similar to Mg²+ block wikipedia.orgjneurosci.org

The sensitivity of NMDA receptors to allosteric inhibition by zinc is profoundly dependent on their subunit composition, particularly the type of GluN2 subunit present. rupress.org Receptors containing the GluN2A subunit (GluN1/GluN2A) are exceptionally sensitive to zinc, showing inhibition at nanomolar concentrations. biorxiv.orgbiorxiv.org In contrast, NMDA receptors that contain the GluN2B subunit (GluN1/GluN2B) exhibit a much lower sensitivity, requiring micromolar concentrations of zinc for inhibition. embopress.orgfrontiersin.org This difference in sensitivity is approximately 200-fold or greater. biorxiv.org The high-affinity zinc binding site is located within the N-terminal domain of the GluN2A subunit. nih.govnih.gov The structural differences between the NTDs of GluN2A and GluN2B account for this dramatic disparity in zinc sensitivity. embopress.org Triheteromeric receptors, such as those containing one GluN2A and one GluN2B subunit, display an intermediate sensitivity to zinc. jneurosci.org

Table 2: Subunit-Specific Zinc Sensitivity of NMDA Receptors

NMDA Receptor SubtypeZinc Sensitivity (IC₅₀)Affinity LevelReference
GluN1/GluN2A~5-30 nMHigh nih.govmdpi.com
GluN1/GluN2B~1-9.5 µMLow nih.govfrontiersin.orgmdpi.com
IC₅₀ (half maximal inhibitory concentration) represents the concentration of zinc required to inhibit 50% of the receptor's response.

The binding of zinc to the high-affinity site on GluN2A-containing NMDA receptors directly alters the channel's gating kinetics. nih.govnih.gov This allosteric modulation reduces the channel's open probability. nih.govresearchgate.net Kinetic modeling based on single-channel recordings reveals that zinc-bound receptors have higher energy barriers to opening and less stable open states. nih.govnih.govresearchgate.net This translates to observable changes in channel behavior: the binding of zinc results in longer closures and shorter openings within bursts of activity, though it does not affect the intervals between these bursts. nih.govnih.govresearchgate.net Essentially, zinc stabilizes the receptor in a closed or non-active conformation, making it more difficult for the channel to open and conduct ions. nih.gov

Table 3: Effect of Zinc on NMDA Receptor Gating Kinetics

Kinetic ParameterEffect of Zinc BindingUnderlying MechanismReference
Channel Open ProbabilityReducedZinc binding reduces the likelihood of the channel opening. nih.govresearchgate.net
Open State DurationShorterThe open state of the channel becomes less stable. nih.govresearchgate.net
Closed State DurationLongerHigher energy barriers to channel opening are created. nih.govresearchgate.net
Interburst IntervalNo effectZinc affects gating within an activation burst, not the frequency of bursts. nih.govnih.gov

The function of NMDA receptors is regulated by a complex interplay between several endogenous ions, including zinc (Zn²+), magnesium (Mg²+), and protons (H⁺). jneurosci.org While all three ions are inhibitory, their mechanisms differ. The block by Mg²+ is famously voltage-dependent; the ion plugs the channel pore at resting membrane potentials and is only expelled upon depolarization. wikipedia.org Zinc also exerts a low-affinity, voltage-dependent block within the pore, similar to magnesium. biorxiv.orgjneurosci.org However, the primary inhibitory action of zinc on GluN2A-containing receptors is the high-affinity, voltage-independent allosteric mechanism. biorxiv.orgbiorxiv.org

Protons also tonically inhibit NMDA receptors at physiological pH, with an IC₅₀ around pH 7.3. jneurosci.org This proton-mediated inhibition can be influenced by zinc. The extent of zinc inhibition in non-GluN2A subtypes can be dependent on pH. biorxiv.org Furthermore, there appears to be a structural link between the sites responsible for pH and zinc sensitivity, particularly involving the NR1 subunit, suggesting a common structural determinant for modulation by these two ions. jneurosci.org

Table 4: Comparison of NMDA Receptor Ion Modulators

ModulatorPrimary MechanismVoltage DependencePrimary Target SiteReference
Zinc (Zn²⁺)High-affinity allosteric inhibition & low-affinity pore blockAllosteric: Independent; Pore Block: DependentGluN2A NTD (high-affinity); Channel Pore (low-affinity) biorxiv.orgbiorxiv.org
Magnesium (Mg²⁺)Pore blockDependentChannel Pore wikipedia.org
Protons (H⁺)Allosteric inhibitionIndependentExtracellular domains on GluN1/GluN2 subunits jneurosci.orgbiorxiv.org

The modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by zinc is more varied and complex than its effects on NMDA receptors. researchgate.netjneurosci.org Studies have reported a range of effects, including both potentiation and inhibition, often depending on the zinc concentration and the specific subunit composition of the AMPA receptor. researchgate.netnih.gov

Some research indicates a biphasic effect, where low micromolar concentrations of zinc potentiate AMPA receptor-mediated currents, while higher concentrations (in the high micromolar to millimolar range) are inhibitory. researchgate.netnih.gov The potentiation by low zinc concentrations has been linked to a decrease in receptor desensitization, a process where the receptor closes despite the continued presence of glutamate. nih.gov This effect is similar to that of the drug cyclothiazide, which blocks AMPA receptor desensitization. nih.gov

Conversely, the inhibitory effect of higher zinc concentrations appears to occur through a separate mechanism. nih.gov Recent findings suggest that for certain AMPA receptors, particularly those lacking the edited GluA2 subunit, zinc inhibition is activity- and voltage-dependent, indicating a mechanism of open-channel block. jneurosci.orgresearchgate.net Endogenous zinc released at synapses has been shown to inhibit synaptic AMPA currents, suggesting this modulation is physiologically relevant for tuning the strength of fast excitatory neurotransmission. pnas.org

Table 5: Summary of Zinc Modulation on AMPA Receptors

Zinc ConcentrationObserved EffectProposed MechanismReference
Low (e.g., < 10-30 µM)PotentiationDecreased receptor desensitization. researchgate.netnih.gov
High (e.g., > 100 µM)InhibitionSeparate mechanism, possibly activity-dependent channel block. researchgate.netjneurosci.orgnih.gov

Compound Reference Table

AMPA Receptors

Potentiation of Currents

Regulation of Glutamate Transporters and Enzymes

Zinc ions can modulate the activity of excitatory amino acid transporters (EAATs), which are crucial for clearing glutamate from the synaptic cleft and maintaining low extracellular glutamate concentrations. nih.gov The effect of zinc on EAATs is subtype-specific.

Specifically, zinc has been shown to be a noncompetitive, partial inhibitor of the human excitatory amino acid transporter 1 (EAAT1). nih.gov The half-maximal inhibitory concentration (IC50) for this inhibition is approximately 9.9 µM. nih.gov In contrast, the closely related transporter EAAT2 is not affected by zinc at concentrations up to 300 µM. nih.gov

The molecular basis for this differential sensitivity to zinc has been traced to specific amino acid residues. Site-directed mutagenesis studies have revealed that histidine residues at positions 146 and 156 in EAAT1 are critical components of the zinc-binding site. nih.gov While EAAT2 also possesses a histidine at the position corresponding to 146 in EAAT1, it has a glycine residue at the position corresponding to 156. nih.gov The substitution of this glycine in EAAT2 with a histidine residue is sufficient to confer zinc sensitivity to the transporter, confirming the importance of this residue in the differential modulation by zinc. nih.gov

Interestingly, while zinc inhibits the transport of glutamate by EAAT1, it selectively increases the uncoupled chloride conductance associated with this transporter. nih.gov

Differential Effect of Zinc on Human EAAT Subtypes
Transporter Effect of Zinc
EAAT1 Noncompetitive, partial inhibition (IC50 ≈ 9.9 µM) nih.gov
EAAT2 No effect at concentrations up to 300 µM nih.gov

Excitatory Amino Acid Transporters (EAATs)

Molecular Basis of Zinc Binding Site (Histidine Residues)

The molecular underpinnings of the differential sensitivity of EAAT1 and EAAT2 to zinc have been traced to specific amino acid residues within the transporters. nih.gov Site-directed mutagenesis studies have been instrumental in identifying the zinc-binding site on EAAT1. These studies have demonstrated that histidine residues at positions 146 and 156 are critical components of this binding site. nih.gov

A comparison of the amino acid sequences of EAAT1 and EAAT2 reveals a key difference that explains their varied responses to zinc. While EAAT2 possesses a histidine residue at the position corresponding to histidine 146 of EAAT1, it has a glycine residue at the position corresponding to histidine 156. nih.gov This single amino acid substitution is a determining factor in zinc sensitivity. To confirm the importance of this residue, researchers mutated the glycine residue in EAAT2 to a histidine. This engineered EAAT2 mutant became sensitive to zinc, providing strong evidence for the role of the histidine at position 156 in conferring zinc sensitivity to EAAT1. nih.gov The coordination of zinc by these histidine residues is a common feature in many zinc-binding proteins, where the imidazole (B134444) side chain of histidine provides a favorable ligand for the zinc ion. mdpi.comjmb.or.kr

Glutamate Dehydrogenase Activity Modulation

Zinc ions exert a modulatory effect on the activity of glutamate dehydrogenase (GDH), an enzyme that plays a role in glutamate metabolism. The nature of this modulation is complex and appears to be dependent on both the concentration of zinc and the tissue from which the enzyme originates.

In brain regions such as the rat hippocampal formation, neocortex, and cerebellum, low concentrations of externally added zinc ions (ranging from 10⁻⁹ to 10⁻⁷ M) have been shown to increase GDH activity, with enhancements of up to 142.4% observed in the hippocampal formation. nih.gov However, as zinc concentrations rise, the effect becomes inhibitory. In the hippocampus and cerebellum, this results in a biphasic course of activation, where higher concentrations (above 10⁻⁶ M) lead to strong inhibition of GDH. nih.gov In contrast, for GDH from the spinal ganglia and liver, zinc ions only produce a decrease in enzyme activity. nih.gov

Further studies on bovine glutamate dehydrogenase have characterized the inhibition by zinc as potent and primarily affecting the Vmax, suggesting a V-type inhibitory mechanism that disrupts catalysis or product release. nih.govdntb.gov.ua This inhibition is also dependent on the concentration of glutamate, indicating a role for subunit interactions in the inhibitory process. nih.gov The major zinc-binding site is thought to be located in the GTP binding site, leading to an inhibitory effect similar to that of GTP. nih.gov

Glutaminase (B10826351) Inhibition

Zinc has been identified as a direct inhibitor of glutaminase (GLS), a key enzyme in glutaminolysis, the metabolic pathway that converts glutamine to glutamate. nih.gov This inhibition has been observed in both cell-free systems and within the cytosol of T cells, indicating a direct interaction between zinc and the enzyme. nih.gov

The inhibition of glutaminase by zinc has significant implications for cellular metabolism, particularly in immune cells. For instance, in T cells, both zinc deficiency and direct inhibition of GLS have been shown to decrease immune responses in vitro. nih.gov This suggests that zinc levels can modulate immune function by regulating the glutaminolysis pathway.

Furthermore, studies utilizing zinc oxide nanoparticles conjugated with glutaminase have demonstrated an enhanced inhibitory effect on cancer cells. ekb.egekb.eg While these studies focus on the application of a nanoparticle-enzyme conjugate, they highlight the intrinsic inhibitory potential of zinc on glutaminase activity, which is amplified in this combined form. ekb.egekb.eg

Glutamate-Cysteine Ligase Expression

Zinc plays a role in the antioxidant defense system by influencing the expression of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH). mdpi.com This effect is a key mechanism by which zinc contributes to cellular protection against oxidative stress.

Studies have shown that zinc can upregulate the mRNA levels of GCL. For example, in cultured human retinal pigment epithelial cells (ARPE-19), treatment with 100–150 µM of zinc led to an increase in GCL mRNA. mdpi.com This upregulation is mediated through the nuclear factor erythroid 2-related factor 2 (Nrf2)-dependent pathway. mdpi.comarvojournals.org Zinc activates the antioxidant response element (ARE)-Nrf2 pathway, which in turn drives the transcription of GCL. arvojournals.orgnih.gov

The consequence of increased GCL expression is an enhanced capacity for de novo synthesis of GSH. arvojournals.orgnih.gov In ARPE-19 cells, treatment with 150 µM zinc resulted in a 70% increase in GSH levels. nih.gov Conversely, a deficiency in zinc has been shown to negatively impact GSH metabolism. In the developing brains of rat fetuses from dams fed a marginal zinc diet, as well as in zinc-deficient IMR-32 neuroblastoma cells, GSH levels were found to be low. nih.gov This was accompanied by lower protein and mRNA levels of both the catalytic (GCLC) and modifier (GCLM) subunits of GCL, and impaired nuclear translocation of Nrf2. nih.gov

Synaptic Release and Localization

Co-localization of Zinc and Glutamate in Vesicles

A significant body of evidence from various research methodologies, including histochemical staining, electron microscopy, and immunocytochemistry, has established the co-localization of zinc and glutamate within the same synaptic vesicles in specific populations of neurons. frontiersin.orgpnas.orgroyalsocietypublishing.org These neurons, often termed "zinc-enriched neurons," are predominantly glutamatergic. frontiersin.orgroyalsocietypublishing.org

This co-localization is particularly prominent in certain brain regions, such as the hippocampus and cerebral cortex. pnas.orgroyalsocietypublishing.org Specifically, the mossy fiber system of the hippocampus, which projects from the dentate gyrus to the CA3 region, shows intense staining for synaptic zinc. pnas.org Studies have demonstrated that a putative zinc transporter, ZnT-3, is specifically localized to the surfaces of these glutamate-containing synaptic vesicles. pnas.org It is estimated that up to 80% of these vesicles contain zinc, and virtually all of them express ZnT-3, suggesting that this transporter is responsible for the vesicular uptake of zinc. pnas.org

The co-release of zinc and glutamate from these vesicles is triggered by neuronal activity and depolarizing stimuli. frontiersin.orgroyalsocietypublishing.org Once released into the synaptic cleft, this vesicular zinc can modulate the activity of various postsynaptic receptors, including NMDA and AMPA receptors, thereby influencing excitatory neurotransmission. frontiersin.orgfrontiersin.org The coupling of the transport mechanisms for zinc (via ZnT-3) and glutamate (via VGLUT1) appears to be a key factor in regulating the neurotransmitter content of these secretory vesicles. biologists.com Recent quantitative imaging studies have revealed that vesicles containing both glutamate and zinc transporters account for approximately 34% of all synaptic vesicles in the studied neuronal populations, highlighting the prevalence of this co-storage and co-release mechanism. biorxiv.org

Interactive Data Tables

Activity-Dependent Synaptic Zinc Release

Synaptic zinc is co-released with glutamate from a specific subset of glutamatergic neurons, often referred to as "zincergic" neurons. frontiersin.org This release is not a continuous process but is highly dependent on neuronal activity. nih.govresearchgate.net High-frequency stimulation or sustained neuronal activation triggers the exocytosis of synaptic vesicles containing both glutamate and zinc, releasing them into the synaptic cleft. pnas.orgpnas.org This activity-dependent release allows zinc to act as a dynamic signaling molecule, modulating synaptic transmission and plasticity. nih.govjneurosci.org

The concentration of zinc in the synaptic cleft can rise significantly following neuronal stimulation. frontiersin.org While baseline levels are low, high-frequency stimulation can lead to transient peaks in zinc concentration. frontiersin.org This dynamic fluctuation in zinc levels is crucial for its modulatory effects on various postsynaptic receptors and channels. jneurosci.org The release of zinc is a key mechanism underlying its contribution to processes like long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory. jneurosci.orgnih.govpitt.edu For instance, studies have shown that sensory experience can lead to rapid, bidirectional changes in the levels of synaptic zinc, highlighting the role of activity in shaping zinc signaling. jneurosci.orgpitt.edu The process is tightly linked to the influx of calcium ions into the presynaptic terminal, which is the primary trigger for vesicular release.

Research in the dorsal cochlear nucleus has revealed that high-frequency stimulation of parallel fiber synapses can induce long-term depression of synaptic zinc signaling (Z-LTD), while low-frequency stimulation leads to long-term potentiation (Z-LTP). nih.govpitt.edu These forms of plasticity are dependent on the activation of Group 1 metabotropic glutamate receptors (mGluRs), indicating a complex interplay between the glutamatergic system and zinc signaling. nih.govpitt.edu Furthermore, the release of zinc during neuronal activity has been implicated in the synaptic targeting and oligomerization of amyloid-beta, the peptide associated with Alzheimer's disease, a process that is blocked by inhibitors of neuronal activity like tetrodotoxin. nih.gov

Vesicular Zinc Transporters (ZnT-3)

The accumulation of zinc into synaptic vesicles is an active process mediated by a specific transporter protein known as Zinc Transporter 3 (ZnT-3). nih.govresearchgate.netpnas.org ZnT-3 is a member of the SLC30A family of solute carriers and is almost exclusively expressed in the synaptic vesicles of glutamatergic neurons. frontiersin.orgpnas.org This restricted expression pattern is responsible for creating the pool of vesicular zinc that is available for activity-dependent release. frontiersin.orgnih.gov

The function of ZnT-3 is to pump zinc from the cytoplasm into the synaptic vesicles, creating a high concentration of zinc within these vesicles. frontiersin.org The transporter works against a significant concentration gradient. frontiersin.org Mice lacking the gene for ZnT-3 (ZnT-3 knockout mice) are devoid of vesicular zinc, which has provided a powerful tool for studying the physiological roles of synaptically released zinc. frontiersin.orgpnas.orgnih.gov These mice exhibit deficits in certain forms of learning and memory, such as contextual discrimination and spatial working memory, underscoring the importance of vesicular zinc in cognitive function. pnas.org

Structurally, ZnT-3 is predicted to have six transmembrane domains and a histidine-rich loop that is likely involved in zinc binding. pnas.org Its expression is most abundant in the hippocampus and cerebral cortex, regions of the brain that are critical for higher cognitive functions. researchgate.netpnas.org The localization of ZnT-3 protein corresponds closely with the Timm's stain, a histochemical method that reveals the presence of loosely bound zinc in synaptic vesicles. pnas.org Research has shown that ZnT-3 is crucial for modulating presynaptic signaling pathways, such as the Erk1/2 MAPK pathway, and for maintaining normal hippocampal neurogenesis. pnas.orgnih.gov

Interaction with Other Neurotransmitter Systems (Mechanistic Focus)

Synaptically released zinc is not limited to modulating glutamatergic transmission. It can also diffuse to and interact with the receptors of other neurotransmitter systems, thereby acting as a widespread neuromodulator.

GABAergic System Modulation by Zinc

Zinc has a significant modulatory effect on the GABAergic system, the primary inhibitory neurotransmitter system in the brain. The primary targets of zinc in this system are the GABAA receptors, which are ligand-gated ion channels that mediate fast inhibitory transmission. nih.gov Zinc generally acts as an inhibitor of GABAA receptor function. nih.govjneurosci.orgnih.gov This inhibition is allosteric, meaning that zinc binds to a site on the receptor that is distinct from the GABA binding site. nih.govnih.gov

The sensitivity of GABAA receptors to zinc inhibition is highly dependent on their subunit composition. nih.gov Receptors composed of α and β subunits are highly sensitive to zinc, whereas the inclusion of a γ subunit, particularly the γ2 subunit, confers low zinc sensitivity. nih.gov This is because the presence of the γ2 subunit disrupts the zinc binding sites located at the interfaces between subunits. nih.gov Mechanistically, zinc has been shown to reduce the amplitude, slow the rise time, and accelerate the decay of miniature inhibitory postsynaptic currents (mIPSCs). jneurosci.orgnih.gov It achieves this by modulating the gating properties of the GABAA receptor, including decreasing the binding rate of GABA and slowing the transition of the channel from the closed to the open state. jneurosci.orgjneurosci.org Although zinc is not co-released with GABA, it is thought that during periods of high neuronal activity, zinc can "spill over" from adjacent glutamatergic synapses to modulate nearby GABAergic synapses. jneurosci.org

Modulation of GABAA Receptors by Zinc
Receptor Subunit CompositionZinc SensitivityMechanism of Action
αβHighAllosteric inhibition, reduced channel opening frequency. nih.gov
αβγLowDisruption of zinc binding sites by the γ subunit. nih.gov

Glycinergic Synapses Modulation by Zinc

Zinc also exerts a complex, concentration-dependent modulation of glycinergic synapses, another key inhibitory system, particularly in the brainstem and spinal cord. mdpi.comphysiology.org The glycine receptor (GlyR), a pentameric ligand-gated ion channel, is the primary target. eco-vector.com At low concentrations (in the nanomolar to low micromolar range), zinc potentiates glycine-evoked currents. physiology.orgphysiology.orgnih.gov This potentiation is thought to occur through an allosteric mechanism that increases the receptor's affinity for glycine. physiology.orgeco-vector.comphysiology.org

Conversely, at higher concentrations (above 10 µM), zinc becomes inhibitory to GlyR function. mdpi.comphysiology.orgnih.gov This biphasic effect involves different binding sites on the receptor. eco-vector.com The potentiation by low zinc concentrations can enhance the duration of inhibitory postsynaptic currents at glycinergic synapses. nih.gov Interestingly, some evidence suggests that zinc may be released directly into glycinergic synapses, where it can reach concentrations sufficient to modulate GlyR activity. mdpi.com The free zinc concentration in the glycinergic synaptic cleft has been estimated to rise to at least 1 µM following a single presynaptic stimulation. mdpi.com

Concentration-Dependent Effects of Zinc on Glycine Receptors
Zinc ConcentrationEffect on Glycine ReceptorProposed Mechanism
Low (≤10 µM)PotentiationAllosteric increase in glycine binding affinity. physiology.orgeco-vector.comphysiology.org
High (>10 µM)InhibitionBinding to a separate, low-affinity inhibitory site. mdpi.comphysiology.orgnih.gov

Serotonergic Receptor Interactions

Zinc also interacts with the serotonergic system, which is involved in regulating mood, sleep, and cognition. mdpi.com A key target for zinc is the serotonin (B10506) 1A (5-HT1A) receptor. frontiersin.orgnih.gov Zinc can act as an allosteric modulator of this receptor, capable of inhibiting the binding of both agonists and antagonists. frontiersin.org The interaction appears to be synergistic with some antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs). frontiersin.org

The antidepressant-like effects of zinc observed in animal models are thought to be mediated, at least in part, through its interaction with the serotonergic system. frontiersin.orgresearchgate.net For example, the effects of zinc in the forced swim test, a common behavioral test for antidepressant activity, can be blocked by 5-HT1A receptor antagonists. frontiersin.orgresearchgate.net Furthermore, zinc can modulate both presynaptic and postsynaptic 5-HT1A receptors. nih.gov Another point of interaction is the GPR39 zinc-sensing receptor, which can form heteromers with the 5-HT1A receptor, suggesting a complex interplay between zinc signaling and serotonin function that may be relevant to the pathophysiology of depression. researchgate.net Studies have shown a correlation between zinc intake and serum serotonin levels in patients with depression, further highlighting this connection. undip.ac.id

Physiological and Biological Roles of Zinc Glutamate Systems Mechanistic Studies

Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cornerstone of learning, memory, and cognitive function. Zinc, co-released with glutamate (B1630785) from a specific subset of glutamatergic neurons termed "zincergic" neurons, has emerged as a key regulator of these dynamic processes. frontiersin.orgmdpi.com

Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Modulation

Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity, representing the strengthening and weakening of synaptic connections, respectively. Research has demonstrated that zinc can modulate both LTP and LTD, often in a concentration-dependent and brain-region-specific manner.

In the CA1 region of the hippocampus, low micromolar concentrations of zinc have been shown to inhibit LTD without affecting LTP. nih.gov This effect is thought to be mediated through the inhibition of NMDA receptors containing the NR2B subunit. nih.govplos.org Conversely, higher concentrations of zinc (in the high micromolar range) can inhibit LTP. nih.gov The chelation of endogenous zinc has also been found to impair LTP, suggesting that a certain level of zinc is necessary for its induction. plos.org In fear conditioning pathways within the lateral amygdala, the activity-dependent release of zinc is required for the induction of spike timing-dependent LTP. pnas.org This is achieved by zinc's depression of feed-forward GABAergic inhibition, thereby enhancing the window for LTP induction. pnas.org

Studies have also implicated synaptic zinc in activity-dependent mechanisms of cortical plasticity, including both LTP and LTD, through its potent modulation of glutamatergic neurotransmission. nih.govjneurosci.org The rapid regulation of synaptic zinc levels in response to sensory experience further underscores its role in the ongoing plastic changes within the cortex. nih.govjneurosci.org

Activity-Dependent Synaptic Zinc Plasticity

The concept of "synaptic zinc plasticity" refers to the long-term changes in synaptic zinc levels and signaling that are driven by neuronal activity and sensory experience. pitt.edunih.gov This form of plasticity is bidirectional. High-frequency stimulation of parallel fiber synapses in the dorsal cochlear nucleus (DCN) leads to a long-term depression of synaptic zinc signaling (Z-LTD), characterized by reduced zinc-mediated inhibition of excitatory postsynaptic currents (EPSCs). pitt.edunih.govbiorxiv.org Conversely, low-frequency stimulation induces a long-term potentiation of synaptic zinc signaling (Z-LTP), resulting in enhanced zinc-mediated inhibition. pitt.edunih.govbiorxiv.org

The induction of both Z-LTD and Z-LTP has been shown to be dependent on the activation of Group 1 metabotropic glutamate receptors (mGluRs). pitt.edunih.govbiorxiv.org Pharmacological activation of these receptors is both necessary and sufficient to induce these bidirectional changes in synaptic zinc signaling, which are associated with corresponding alterations in presynaptic zinc levels. pitt.edubiorxiv.org This activity- and experience-dependent plasticity of synaptic zinc signaling represents a novel mechanism for modulating synaptic strength and information processing in the brain. nih.govnih.gov

Role in Synaptogenesis and Neuroplasticity

Zinc plays a critical role in the formation and maturation of synapses, a process known as synaptogenesis. It is essential for the structural and functional integrity of the postsynaptic density (PSD), a protein-rich complex crucial for synaptic transmission. embopress.org The zinc-binding proteins ProSAP/Shank are key players in this process, with zinc influencing their assembly and localization at the synapse. embopress.org Altering extracellular zinc concentrations can dramatically affect the thickness of the PSD and the formation of immature synapses. embopress.org

Zinc deficiency during early development can lead to significant and irreversible impairments in learning and memory, underscoring its importance in neurodevelopment. embopress.org Studies have shown that zinc deficiency can impair the maturation of Purkinje cells and the development of the cerebellar cortex. frontiersin.org Conversely, zinc supplementation has been shown to promote the proliferation and differentiation of stem cells into neurons. mdpi.com The regulation of neuronal excitability and the formation and maintenance of synapses are dependent on adequate zinc levels. Furthermore, zinc is involved in neurogenesis, the process of generating new neurons, and its deficiency has been linked to reduced neurogenesis. frontiersin.org The interaction between zinc and brain-derived neurotrophic factor (BDNF) is thought to be a key mechanism in its role in synaptogenesis and neuroplasticity. frontiersin.org

Neuronal Excitability and Neurotransmission Modulation

Zinc significantly influences neuronal excitability and the transmission of signals across synapses. It achieves this by modulating the function of various ion channels and receptors involved in both excitatory and inhibitory neurotransmission. frontiersin.org

Regulation of Excitatory Postsynaptic Currents (EPSCs)

Synaptically released zinc has been shown to modulate excitatory postsynaptic currents (EPSCs), which are the depolarizing currents that result from the flow of positive ions into the postsynaptic neuron. The effects of zinc on EPSCs are often context-dependent, varying with the frequency of synaptic activity and the specific synapse being studied. nih.govnih.gov

At lower frequencies of activity, synaptically released zinc typically reduces the amplitude of AMPA receptor-mediated EPSCs. nih.govnih.gov However, at higher stimulation frequencies, zinc can have a more complex effect, initially inhibiting EPSCs but then leading to an enhanced steady-state EPSC amplitude during prolonged stimulation. nih.govnih.gov This paradoxical enhancement is attributed to a zinc-dependent potentiation of synaptic facilitation. nih.govnih.gov

In various brain regions, including the hippocampus and the dorsal cochlear nucleus, synaptic zinc has been found to inhibit both NMDA and AMPA receptor-mediated EPSCs. royalsocietypublishing.orgbiorxiv.org This inhibition of excitatory transmission allows for a fine-tuning of synaptic strength and plasticity. pnas.org The modulation of AMPA receptor EPSCs by zinc is input-specific, occurring only at glutamatergic synapses that contain and release zinc. pnas.org

Biphasic Effects on AMPA-Evoked Currents

A notable characteristic of zinc's modulatory action is its biphasic effect on currents evoked by the glutamate receptor agonist AMPA. frontiersin.orgnih.gov Studies have consistently shown that low concentrations of zinc (in the low micromolar range) potentiate AMPA receptor-mediated currents, while higher concentrations (in the high micromolar to millimolar range) inhibit these currents. frontiersin.orgnih.govnih.gov

The potentiation of AMPA currents by low zinc concentrations is thought to be due to a decrease in receptor desensitization. nih.govnih.gov Desensitization is a process where the receptor becomes less responsive to the continued presence of the agonist. By reducing desensitization, zinc effectively prolongs the receptor's active state. The inhibitory effect of higher zinc concentrations, however, appears to be mediated by a separate mechanism that is independent of desensitization. nih.govnih.gov

Table 1: Effects of Zinc on AMPA-Evoked Currents

Zinc Concentration Effect on AMPA Current Proposed Mechanism Reference
Low (e.g., 30-100 μM) Potentiation Decreased receptor desensitization nih.govnih.gov
High (e.g., 1 mM) Inhibition Separate from desensitization nih.govnih.gov

This biphasic modulation of AMPA receptors highlights the complex and concentration-dependent manner in which zinc regulates fast excitatory neurotransmission in the central nervous system.

Impact on Neuronal Gain Control

The interplay between zinc and glutamate significantly influences neuronal gain control, which is the process by which neurons adjust the relationship between the intensity of a stimulus and the strength of their response. elifesciences.org Synaptic zinc, co-released with glutamate from a subset of glutamatergic neurons, acts as a potent neuromodulator in cortical circuits, including the auditory cortex. elifesciences.orgpnas.org

Research in awake mice has revealed that synaptic zinc can either enhance or reduce the gain of sound-evoked responses in different types of neurons. elifesciences.org For instance, in CaMKII-expressing principal neurons, synaptic zinc enhances the gain of their responses to sound. elifesciences.org Conversely, it reduces the gain in parvalbumin- and somatostatin-expressing interneurons. elifesciences.org This modulation is dependent on the intensity of the sound and is, in part, independent of NMDA receptors. elifesciences.org

The mechanism behind this differential gain control is thought to involve zinc's interaction with various neuronal components. One model suggests that synaptic zinc decreases the gain of parvalbumin interneurons, which in turn disinhibits the principal neurons, leading to an increased gain in these principal cells. elifesciences.org This effect is partially mediated by zinc's interaction with NMDA receptors. elifesciences.org The distinct patterns of gain modulation by synaptic zinc across different neuron types highlight its complex role in shaping cortical processing of sensory information. elifesciences.org By establishing a link between synaptic zinc and the gain control of auditory cortical processing, these findings provide a new framework for understanding the role of the auditory cortex in sound processing. elifesciences.org

Furthermore, neuronal glutamate transporters, such as EAAC1, also play a role in controlling neuronal gain. biorxiv.org In striatal medium spiny neurons, EAAC1 limits synaptic excitation and strengthens lateral inhibition, which collectively reduces the gain of the input-output relationship. biorxiv.org This demonstrates the multifaceted nature of gain control, involving both the direct action of neuromodulators like zinc and the activity of neurotransmitter transporters.

Intracellular Zinc Homeostasis and Signaling Pathways

The concentration of intracellular zinc is tightly regulated and plays a crucial role in various signaling pathways, acting as a second messenger akin to calcium. mdpi.comrupress.org Disruptions in zinc homeostasis are implicated in a range of pathological conditions. mdpi.comresearchgate.net

Glutamate-Induced Intracellular Zinc Mobilization

Activation of glutamate receptors can lead to the mobilization of intracellular zinc. nih.govnih.gov This process is not a direct effect of glutamate itself but is rather a consequence of the downstream events triggered by glutamate receptor activation, particularly the influx of calcium. nih.govnih.gov

Studies in cultured rat forebrain neurons have shown that applying glutamate leads to a significant and sustained increase in intracellular calcium levels. nih.govnih.gov This elevation in calcium is a prerequisite for the subsequent rise in intracellular free zinc ([Zn2+]i). nih.govnih.gov The mobilized zinc appears to originate entirely from internal stores, as the changes in [Zn2+]i are substantially reduced by the application of a membrane-permeant zinc chelator. nih.govnih.gov

The link between the glutamate-induced calcium influx and zinc mobilization is the generation of reactive oxygen species (ROS). nih.govnih.gov Pharmacological investigations have identified several endogenous systems that contribute to this ROS production, including nitric oxide synthase (NOS), phospholipase A2 (PLA2), and mitochondria. nih.govnih.gov The oxidative stress resulting from the activity of these systems is thought to cause the release of zinc from intracellular binding proteins, such as metallothioneins. frontiersin.org This mobilization of zinc from intracellular sites appears to be a general response to oxidative stress and may contribute to neuronal injury. nih.gov

Relationship with Calcium Dynamics and Reactive Oxygen Species (ROS)

The interplay between zinc, calcium, and ROS is a critical aspect of intracellular signaling and is particularly relevant in the context of glutamate-induced excitotoxicity. nih.govfrontiersin.org There is an intricate and reciprocal relationship between the dynamics of intracellular calcium and zinc. frontiersin.orgnih.gov

Glutamate receptor overactivation initiates a cascade that begins with an excessive influx of calcium into the neuron. frontiersin.org This calcium overload triggers the production of ROS from both mitochondrial and non-mitochondrial sources. nih.govfrontiersin.org The resulting surge in ROS is a key step for the mobilization of intracellular zinc from its storage sites, primarily metallothioneins. frontiersin.orgmdpi.com

Once released, this intracellular zinc, along with the elevated calcium, can target mitochondria, leading to their impairment. frontiersin.org Dysfunctional mitochondria are less capable of buffering calcium, further exacerbating calcium dysregulation and leading to a vicious cycle of increased ROS production. frontiersin.org This feed-forward loop involving calcium, ROS, and zinc can ultimately contribute to neuronal damage. frontiersin.org

The interaction is bidirectional; not only does calcium influence zinc levels, but zinc can also modulate calcium dynamics. For instance, zinc can affect the activity of various calcium channels and receptors, thereby influencing calcium influx and release from intracellular stores. mdpi.com This complex relationship underscores the integrated nature of these signaling molecules in neuronal function and pathology. frontiersin.orgnih.gov

Mitophagy-Mediated Zinc Dyshomeostasis

Recent research has highlighted a connection between mitophagy, the selective degradation of mitochondria by autophagy, and the regulation of intracellular zinc levels, particularly in the context of glutamate-induced excitotoxicity. frontiersin.orgnih.gov

Studies using HT22 hippocampal neuronal cells have shown that exposure to high levels of glutamate induces mitochondrial dysfunction and triggers mitophagy. frontiersin.orgnih.govfrontiersin.org This process is characterized by an increase in the expression of mitophagy markers such as PINK1 and Parkin. nih.govfrontiersin.org

Crucially, this glutamate-induced mitophagy is associated with a significant increase in intracellular zinc ion content and the expression of the zinc transporter ZnT3. frontiersin.orgnih.gov The use of a mitophagy inhibitor was found to significantly reduce the intracellular zinc ion content and ZnT3 expression, suggesting that mitophagy directly contributes to zinc dyshomeostasis. frontiersin.org

These findings indicate that mitophagy-mediated zinc dyshomeostasis is a contributing factor to the neuronal injury caused by glutamate. frontiersin.orgnih.gov The process appears to involve mitochondrial activation and subsequent alterations in zinc handling by the cell. frontiersin.org This highlights a novel pathway through which cellular stress responses like mitophagy can impact metal ion homeostasis and contribute to the pathology of neurodegenerative conditions.

Role in Cellular Metabolism (Beyond Neurotransmission)

Beyond its well-established role in neurotransmission, the zinc-glutamate system also plays a significant part in regulating cellular metabolism, particularly in the context of antioxidant defense.

Glutathione (B108866) Metabolism Regulation

The regulation of glutathione (GSH) metabolism is a key aspect of the cellular antioxidant response, and it is influenced by both zinc and glutamate. GSH, a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is the most abundant non-protein antioxidant in cells. nih.gov

Zinc has a multifaceted role in GSH metabolism. On one hand, high levels of zinc can inhibit glutathione reductase, the enzyme responsible for regenerating GSH from its oxidized form (GSSG), which could potentially lead to a decrease in the cellular GSH pool. nih.gov On the other hand, zinc has been shown to induce the synthesis of GSH. capes.gov.brarvojournals.org Studies in retinal pigment epithelial cells have demonstrated that zinc can significantly increase GSH levels by upregulating the expression of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. capes.gov.brarvojournals.org This induction is mediated through the activation of the ARE-Nrf2 pathway, a key signaling cascade in the antioxidant response. capes.gov.brarvojournals.org

Glutamate, as a precursor for GSH synthesis, is also intrinsically linked to this process. nih.gov In the context of glutamate-induced excitotoxicity, the resulting oxidative stress can lead to a depletion of GSH. frontiersin.org For example, in HT22 cells, glutamate exposure leads to a decrease in GSH and an increase in GSSG. frontiersin.org

Furthermore, zinc deficiency has been shown to affect GSH metabolism. In neuronal cells and the developing brain, a low availability of zinc can impair the GSH synthetic pathway, leading to lower GSH levels and increased susceptibility to oxidative stress. conicet.gov.ar This effect is associated with alterations in the expression and activity of GCL. conicet.gov.ar

The complex interplay between zinc, glutamate, and glutathione metabolism highlights the intricate mechanisms by which cells maintain their redox balance and protect against oxidative damage.

Interactive Data Table: Key Proteins in Zinc-Glutamate Systems

ProteinFunctionRole in Zinc-Glutamate System
CaMKII Calcium/calmodulin-dependent protein kinase IIInvolved in synaptic plasticity; gain of its sound-evoked responses is enhanced by synaptic zinc. elifesciences.org
EAAC1 Neuronal glutamate transporterLimits synaptic excitation and strengthens lateral inhibition, reducing neuronal gain. biorxiv.org
GCL Glutamate-cysteine ligaseRate-limiting enzyme in glutathione synthesis; its expression can be upregulated by zinc. capes.gov.brarvojournals.org
Glutathione Reductase EnzymeRegenerates reduced glutathione (GSH) from its oxidized form (GSSG); can be inhibited by high zinc levels. nih.gov
Metallothioneins Zinc-binding proteinsMajor intracellular stores of zinc; release zinc in response to oxidative stress. frontiersin.org
NMDA Receptor Glutamate receptorInvolved in synaptic plasticity and excitotoxicity; its activity can be modulated by zinc. elifesciences.org
Parvalbumin Calcium-binding proteinMarks a class of interneurons whose gain is reduced by synaptic zinc. elifesciences.org
PINK1 KinaseA marker for mitophagy; its expression is increased by glutamate-induced stress. nih.govfrontiersin.org
ZnT3 Zinc transporterTransports zinc into synaptic vesicles; its expression is increased during glutamate-induced mitophagy. frontiersin.orgnih.gov

Amino Acid Metabolism Pathways

The interplay between zinc and glutamate significantly influences amino acid metabolism, particularly through the regulation of pathways centered around glutamate, a non-essential amino acid central to numerous metabolic processes. Glutamate itself is a key player in the synthesis of other amino acids and is critically involved in the production of glutathione (GSH), a primary endogenous antioxidant. nih.govbosterbio.com The synthesis of glutamate can be dependent on the intracellular availability of glutamine, which is converted to glutamate by the enzyme glutaminase (B10826351). nih.govbosterbio.com A higher glutamine-to-glutamate ratio provides the necessary substrate for the synthesis of GSH, which is composed of glutamate, cysteine, and glycine. nih.gov

Zinc's role in this context is multifaceted. It is a crucial cofactor for numerous enzymes involved in metabolic pathways. Studies have shown that zinc exposure can disrupt the metabolism of several amino acids, including L-glutamic acid. researchgate.net Conversely, zinc is also essential for the proper functioning of the antioxidant defense system, which is heavily reliant on amino acid metabolism. For instance, zinc influences the expression of glutamate-cysteine ligase, the rate-limiting enzyme in the de novo synthesis of glutathione. nih.govresearchgate.net By modulating the activity of such enzymes, zinc directly impacts the metabolic pathways that utilize glutamate and other amino acids for cellular protection. Furthermore, research on the hilsa fish has indicated a positive correlation between the expression of the gene ALDH4A1, involved in amino acid metabolism, and glutamate levels, suggesting a genetic link in the regulation of glutamate metabolism that may be influenced by factors like zinc. researchgate.net

The intricate connection between zinc, glutamate, and amino acid metabolism underscores a complex regulatory network. The carbon skeleton of glutamate and glutamine is directly linked to the tricarboxylic acid (TCA) cycle, a cornerstone of energy metabolism, highlighting the integration of amino acid and energy pathways. frontiersin.org The metabolic pathways of the glutamine/glutamate family of amino acids are compartmentalized within the cell, occurring in the cytosol, mitochondria, and chloroplasts, each with distinct metabolic conditions. frontiersin.org This compartmentalization adds another layer of complexity to the regulation of these pathways by ions like zinc.

Influence on Energy Metabolism

Zinc has a profound and complex influence on cellular energy metabolism, with its effects being highly dependent on its concentration within the cell. It can both support and inhibit energy production through its interaction with key metabolic pathways.

Under normal physiological conditions, zinc is conducive to efficient energy metabolism. researchgate.net It facilitates mitochondrial pyruvate (B1213749) transport, which is a critical step for linking glycolysis to the TCA cycle. researchgate.netresearchgate.net Furthermore, zinc supports oxidative phosphorylation, the primary process of ATP production in the mitochondria, by influencing the expression and function of components of the electron transport chain, such as UQCRC2 and NDUFB8. researchgate.netnih.gov Zinc is also involved in the regulation of energy metabolism through its interaction with proteins like Lonp1. researchgate.netresearchgate.net In situations of toxin-induced stress, zinc can help restore impaired energetic metabolism. researchgate.netresearchgate.net

However, an excess of intracellular zinc can be detrimental to energy production. scilit.com High concentrations of zinc have been shown to inhibit several key points in cellular energy metabolism. It can impede the function of complexes within the mitochondrial electron transport chain and enzymes of the tricarboxylic acid (TCA) cycle. scilit.comkjpp.net Specifically, in prostate mitochondria, elevated zinc levels inhibit the enzyme aconitase in the Krebs cycle. kjpp.net Zinc can also inhibit glycolysis, the initial stage of glucose breakdown, by targeting enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). frontiersin.orgnih.gov This inhibition of both glycolysis and mitochondrial respiration leads to a significant depletion of cellular ATP levels. scilit.comfrontiersin.org The consequences of this energy depletion can be severe, contributing to cellular dysfunction and death. frontiersin.org

The following table summarizes the dual role of zinc in energy metabolism:

Metabolic ProcessSupportive Role of ZincInhibitory Role of High Zinc
Mitochondrial Pyruvate Transport Facilitates transport-
Oxidative Phosphorylation Supports function (e.g., UQCRC2, NDUFB8)Inhibits electron transport chain complexes
TCA Cycle -Inhibits enzymes (e.g., aconitase)
Glycolysis -Inhibits enzymes (e.g., GAPDH)
ATP Production Promotes efficient productionLeads to depletion

Neuroprotection and Neurotoxicity Mechanisms (Cellular/Molecular Focus)

Protection against Glutamate-Induced Excitotoxicity

Zinc can exert a neuroprotective effect against glutamate-induced excitotoxicity, a pathological process involving the overactivation of glutamate receptors that leads to neuronal damage and death. nih.govfrontiersin.orgresearchgate.net This protective role is mediated through several mechanisms, primarily involving the modulation of glutamate neurotransmission.

One of the key protective actions of zinc is the inhibition of glutamate release from presynaptic terminals. nih.govnih.gov In vivo microdialysis studies in the rat hippocampus have demonstrated that perfusion with zinc chloride decreases the extracellular levels of glutamate. nih.gov Conversely, chelation of endogenous zinc leads to an increase in glutamate levels, suggesting that synaptic zinc acts as an inhibitory neuromodulator of glutamate release. nih.govnih.gov This reduction in glutamate release lessens the overstimulation of postsynaptic glutamate receptors, thereby mitigating the excitotoxic cascade. nih.gov

Furthermore, zinc can modulate the function of postsynaptic glutamate receptors. While high concentrations of zinc can be toxic, physiological concentrations can negatively modulate calcium (Ca2+) influx through N-methyl-D-aspartate (NMDA) receptors, which are major players in excitotoxicity. nih.govfrontiersin.org By reducing the influx of Ca2+, which is a critical trigger for downstream neurotoxic pathways, zinc helps to maintain ionic homeostasis and protect neurons from damage. frontiersin.org Zinc released from zincergic neurons can suppress the increase in presynaptic Ca2+ influx following tetanic stimulation, which in turn negatively modulates presynaptic activity and neurotransmitter release. nih.gov

The neuroprotective effects of zinc in the context of excitotoxicity are also linked to its influence on other neurotransmitter systems. For example, zinc has been shown to enhance the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by potentiating AMPA/kainate receptors in the CA3 region of the hippocampus. nih.gov This increase in inhibitory neurotransmission can counterbalance the excessive excitatory signals mediated by glutamate, further contributing to neuroprotection.

Role in Oxidative Stress Response

Zinc plays a critical role in the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. nih.govfrontiersin.org Zinc's antioxidant properties are not due to its direct participation in redox reactions, as it is a redox-inert metal. Instead, it functions as a crucial cofactor for antioxidant enzymes and as an inducer of protective cellular systems. nih.govresearchgate.net

A primary mechanism of zinc's antioxidant action is its role as a structural component of the enzyme copper-zinc superoxide (B77818) dismutase (Cu/Zn-SOD), which catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. nih.govresearchgate.net This is a critical first step in the detoxification of ROS.

Furthermore, zinc is a potent inducer of metallothioneins (MTs), a family of cysteine-rich proteins that can bind and sequester heavy metals and also act as effective scavengers of free radicals. nih.govresearchgate.netnih.gov Under conditions of oxidative stress, zinc can be released from its complex with metallothionein (B12644479), becoming available to exert its other antioxidant functions. nih.gov The expression of metallothionein genes is regulated by the zinc-sensitive transcription factor MTF-1, which can be activated by high levels of zinc and by ROS, creating a feedback loop that enhances the cell's antioxidant capacity. nih.gov

Zinc also influences the synthesis of glutathione (GSH), another major intracellular antioxidant. It affects the expression of glutamate-cysteine ligase, the rate-limiting enzyme in the de novo synthesis of GSH. nih.govresearchgate.net By modulating the cellular concentration of glutathione, zinc provides the substrate for glutathione peroxidase, another key antioxidant enzyme that neutralizes hydrogen peroxide and lipid peroxides. nih.gov In addition to these roles, zinc can help stabilize cell membranes and inhibit the pro-oxidant enzyme NADPH oxidase, thereby reducing the production of ROS. nih.gov

Mechanisms of Zinc-Induced Neuronal Death (e.g., Apoptosis)

While essential for neuronal function, excessive intracellular zinc is neurotoxic and can trigger neuronal death through mechanisms that exhibit features of both apoptosis and necrosis. frontiersin.orgnih.gov The influx of toxic levels of zinc into neurons is a key event in this process, which can be initiated by conditions such as ischemia where large amounts of zinc are released along with glutamate into the synaptic cleft. mdpi.com

One of the primary mechanisms of zinc-induced neuronal death is the generation of free radicals and subsequent oxidative stress. frontiersin.orgnih.gov Exposure of cortical cultures to high concentrations of zinc has been shown to increase membrane lipid peroxidation. nih.gov This oxidative stress can damage cellular components and initiate cell death pathways. The neurotoxicity can be significantly attenuated by antioxidants, indicating that free radical injury is a major mediator of zinc's toxic effects. nih.gov

Mitochondria are a key target of zinc toxicity. kjpp.netoup.com Zinc accumulation within mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP), the release of cytochrome c into the cytosol, and the generation of ROS. frontiersin.orgoup.com The release of cytochrome c is a critical step in the intrinsic pathway of apoptosis, as it leads to the activation of the caspase cascade. kjpp.net

Indeed, zinc-induced neuronal death often involves the activation of caspases, particularly caspase-3, which is a central executioner of apoptosis. frontiersin.orgnih.govnih.gov Activation of caspase-3 leads to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase-1 (PARP-1), and ultimately results in the dismantling of the cell. oup.comnih.gov Zinc toxicity can also induce apoptosis through the activation of the LKB1-AMPK-Bim signaling cascade. frontiersin.orgnih.gov

Furthermore, zinc-induced neurotoxicity is associated with DNA fragmentation, a hallmark of apoptosis. nih.govmdpi.com Studies have revealed internucleosomal DNA fragmentation in degenerating neurons following exposure to toxic levels of zinc. nih.gov However, electron microscopy has also shown ultrastructural changes characteristic of necrosis, such as organelle swelling and cell membrane disruption, suggesting that zinc can induce a hybrid form of cell death. nih.gov

The following table outlines key molecular events in zinc-induced neuronal death:

MechanismKey Molecular EventsOutcome
Oxidative Stress Increased ROS production, lipid peroxidationCellular damage, initiation of death pathways
Mitochondrial Dysfunction mPTP opening, cytochrome c releaseActivation of intrinsic apoptotic pathway
Caspase Activation Activation of caspase-3, cleavage of PARP-1Execution of apoptosis
DNA Damage Internucleosomal DNA fragmentationNuclear dismantling
Energy Depletion Inhibition of glycolysis and mitochondrial respirationATP depletion, necrotic-like features

Advanced Research Methodologies and Models in Zinc Glutamate Studies

In Vitro Experimental Models

In vitro models provide controlled environments to investigate specific aspects of the zinc-glutamate interplay at the cellular and subcellular levels.

Primary Neuronal Cultures (e.g., Cortical, Hippocampal, Olfactory Bulb)

Primary neuronal cultures, derived directly from brain tissue of embryonic or neonatal animals, offer a physiologically relevant system for studying neuronal processes. These cultures retain many of the morphological and functional characteristics of their in vivo counterparts.

Detailed Research Findings:

Cortical Neurons: Studies using primary cortical neuron cultures have demonstrated that while zinc can protect against excitotoxic death triggered by N-methyl-D-aspartate (NMDA) or glutamate (B1630785), this neuroprotective effect is counterbalanced by an increase in cell death induced by quisqualate. annualreviews.org In vitro experiments have also shown that oxidants can mobilize zinc from intracellular proteins. nih.gov Furthermore, research indicates that glutamate can trigger the accumulation of intracellular free zinc ([Zn2+]i) through a process dependent on calcium and the generation of reactive oxygen species. nih.gov

Hippocampal Neurons: In primary hippocampal neuronal cultures, enhancing glutamatergic activity has been shown to induce zinc release. plos.org This synaptically released zinc plays a crucial role in mediating the anti-apoptotic effects of neuronal activity. plos.org Chelation of this released zinc can block the protective effects of synaptic activity against apoptosis. plos.org Other studies on hippocampal cultures have investigated calcium and zinc-dependent transients in response to glutamate, providing insights into intracellular signaling pathways. researchgate.net

Olfactory Bulb (OB) Neurons: Research using cultured rat OB neurons has revealed that zinc effectively antagonizes currents mediated by NMDA. frontiersin.org The effects of zinc on AMPA receptor-mediated currents in these neurons can be biphasic, uniphasic, or absent, highlighting the complexity of zinc's modulatory role. frontiersin.org

Table 1: Research Findings from Primary Neuronal Cultures

Culture Type Key Findings Citations
Cortical Zinc has dual effects on glutamate-induced neurotoxicity; Glutamate can induce intracellular zinc accumulation via calcium and ROS. annualreviews.orgnih.gov
Hippocampal Synaptic activity induces zinc release, which has anti-apoptotic effects. plos.org
Olfactory Bulb Zinc antagonizes NMDA receptor-mediated currents and has complex effects on AMPA receptors. frontiersin.org

Immortalized Neuronal Cell Lines (e.g., HT22, GT1-7)

Immortalized cell lines are populations of cells that have been modified to proliferate indefinitely in culture, providing a stable and reproducible model system for research.

Detailed Research Findings:

HT22 Cells: The HT22 mouse hippocampal cell line is a widely used model to study glutamate-induced oxidative toxicity, as it lacks functional ionotropic glutamate receptors. frontiersin.orgfrontiersin.org In these cells, high concentrations of glutamate lead to oxidative stress, mitochondrial dysfunction, and cell death. frontiersin.orgresearchgate.net Studies have shown that glutamate exposure can induce an increase in intracellular zinc levels, contributing to mitochondrial injury. researchgate.netnih.gov Conversely, leptin has been found to protect HT22 cells from glutamate-induced excitotoxicity by maintaining zinc homeostasis and preventing mitophagy. nih.gov

GT1-7 Cells: The GT1-7 immortalized hypothalamic neuronal cell line is particularly sensitive to zinc-induced neurotoxicity and expresses low levels of ionotropic glutamate receptors, making it a useful model to study the direct effects of zinc. mdpi.comnih.govfrontiersin.org Research using GT1-7 cells has been instrumental in investigating the molecular mechanisms of zinc-induced neuronal death, which is relevant to conditions like vascular dementia. mdpi.comfrontiersin.orgnih.gov

Table 2: Research Applications of Immortalized Neuronal Cell Lines

Cell Line Primary Use in Zinc-Glutamate Research Key Findings Citations
HT22 Studying non-receptor-mediated oxidative glutamate toxicity. Glutamate induces oxidative stress and increases intracellular zinc, leading to cell death. Leptin can be protective. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netnih.gov
GT1-7 Investigating direct zinc-induced neurotoxicity. Highly vulnerable to zinc; used to model zinc's role in vascular dementia pathogenesis. mdpi.comnih.govfrontiersin.orgnih.gov

Brain Slice Preparations (e.g., Hippocampal slices, Dorsal Cochlear Nucleus slices)

Acute brain slice preparations maintain the local synaptic circuitry of a specific brain region, allowing for the study of synaptic transmission and plasticity in a more intact system than cultured cells.

Detailed Research Findings:

Hippocampal Slices: Studies in rat hippocampal slices have shown that zinc has complex, concentration-dependent effects on synaptic plasticity. nih.govjneurosci.org Low micromolar concentrations of zinc can depress NMDA receptor-mediated synaptic responses and inhibit long-term depression (LTD), while higher concentrations can block long-term potentiation (LTP). nih.govjneurosci.org Zinc's effects are often subunit-dependent; for example, low micromolar zinc appears to act primarily on NR1/NR2B-containing receptors to inhibit LTD. nih.govjneurosci.org Other research in mouse hippocampal slices indicates that low micromolar concentrations of exogenous zinc can actually enhance LTP induction through a mechanism requiring NR2B-containing NMDA receptors. nih.gov The release of endogenous zinc during synaptic activity has also been demonstrated in hippocampal slice preparations. frontiersin.org

Dorsal Cochlear Nucleus (DCN) Slices: In the DCN, zinc is co-released with glutamate at parallel fiber synapses. jneurosci.org Studies using DCN slices have revealed a novel form of plasticity where the amount of zinc signaling itself can be bidirectionally modified. High-frequency stimulation induces a long-term depression of synaptic zinc signaling (Z-LTD), while low-frequency stimulation causes a long-term potentiation (Z-LTP). jneurosci.org This plasticity is dependent on the activation of Group 1 metabotropic glutamate receptors (G1 mGluRs). jneurosci.org

Table 4: Findings from Brain Slice Preparations

Slice Preparation Phenomenon Studied Key Findings Citations
Hippocampus Synaptic Plasticity (LTP/LTD) Zinc differentially modulates LTP and LTD via effects on NMDA receptor subtypes. nih.govjneurosci.orgnih.gov
Dorsal Cochlear Nucleus Synaptic Zinc Plasticity Discovered bidirectional, activity-dependent long-term plasticity of zinc signaling (Z-LTP/Z-LTD) dependent on mGluRs. jneurosci.org

Cell-Free Systems for Enzyme Activity

Cell-free systems utilize purified enzymes and substrates to study their direct interactions without the complexity of a cellular environment.

Detailed Research Findings:

Glutamate Dehydrogenase (GDH) Activity: Cell-free assays using purified bovine glutamate dehydrogenase have shown that zinc is a potent inhibitor of the enzyme. nih.govresearchgate.net The inhibition is highly dependent on the concentration of glutamate, suggesting that zinc's effect is related to substrate-induced conformational changes and subunit interactions within the enzyme complex. nih.gov The inhibitory effect of zinc on GDH can be abolished by standard zinc chelating agents. mdpi.com Interestingly, in some contexts, very low concentrations of zinc have been reported to increase GDH activity, indicating a biphasic effect. nih.gov

Table 5: Zinc's Effect on Glutamate Dehydrogenase in Cell-Free Systems

Enzyme Source Zinc's Effect Mechanistic Insight Citations
Bovine GDH Potent Inhibition Disrupts subunit interactions necessary for catalysis; dependent on glutamate concentration. nih.govresearchgate.netmdpi.com
Rat Hippocampal GDH Biphasic (Activation then Inhibition) Low concentrations (nM) increase activity, while higher concentrations (µM) are strongly inhibitory. nih.gov

In Vivo Animal Models (Focus on Mechanistic Insight)

In vivo animal models, such as genetically modified mice or animals subjected to specific physiological challenges, are indispensable for understanding the role of zinc-glutamate interactions in the context of a whole, living organism.

Detailed Research Findings:

Mechanisms of Neuroprotection and Neurotoxicity: Studies in animal models suggest that endogenous zinc, particularly the pool found in synaptic vesicles, can have a protective action against glutamate excitotoxicity. nih.gov For instance, seizures induced by kainate or NMDA are potentiated in zinc-deficient animals. nih.gov However, zinc dysregulation is also implicated in neuronal injury. In models of hypobaric hypoxia, the release of free, chelatable zinc in the hippocampus is associated with neuroinflammation and neuronal apoptosis. plos.org Administration of a zinc chelator in this model attenuated oxidative stress, inflammation, and apoptosis, highlighting the detrimental role of excess free zinc. plos.org

Role in Synaptic Plasticity and Disease: The development of transgenic mice lacking the vesicular zinc transporter (ZnT3), and thus lacking synaptic vesicular zinc, has been crucial. biorxiv.org Studies using these mice have helped to confirm that postsynaptic NMDA receptors are a major target of endogenous vesicular zinc. biorxiv.org In vivo models of loud sound exposure have been used to validate in vitro findings from DCN slices, showing that sensory experience can cause a G1 mGluR-dependent long-term depression of synaptic zinc signaling. jneurosci.org Animal models of diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease also point to a role for altered zinc disposition and its interplay with glutamate excitotoxicity in the disease process. nih.govtandfonline.comfrontiersin.org

Genetic Manipulation Models (e.g., ZnT-3 knockout mice)

Electrophysiological Techniques

Electrophysiology provides a direct, real-time measure of neuronal activity and is indispensable for dissecting the precise effects of zinc on glutamate receptors and synaptic transmission. The patch-clamp technique, in its various configurations, is the cornerstone of this approach. wikipedia.org

The whole-cell patch-clamp configuration allows for the recording of currents from the entire neuron, providing a comprehensive view of how zinc modulates glutamate-evoked responses. wikipedia.orgyoutube.com This technique has been extensively applied in studies of zinc-glutamate interactions.

In hippocampal CA3 pyramidal neurons from rats, whole-cell voltage-clamp recordings were used to isolate spontaneously occurring miniature excitatory postsynaptic currents (mEPSCs). physiology.orgnih.gov Application of zinc to the bath solution in these experiments led to a significant enhancement of mEPSC amplitudes, indicating a potentiation of excitatory synaptic events. physiology.orgnih.gov

This method has also been critical in characterizing the differential sensitivity of NMDA receptor subtypes to zinc. By expressing specific recombinant NMDA receptor subunits (e.g., NR1/NR2A or NR1/NR2B) in non-neuronal cells like HEK 293 cells, researchers have used whole-cell recordings to demonstrate that zinc inhibits these receptors in a subunit-specific manner. nih.gov For example, NR1/NR2A receptors show a much higher sensitivity to zinc inhibition than NR1/NR2B receptors. nih.govfrontiersin.org

Table 1: Findings from Whole-Cell Patch-Clamp Recordings on Zinc-Glutamate Interactions
PreparationKey FindingReference
Rat Hippocampal CA3 NeuronsBath application of 200 µM zinc enhanced the median peak amplitude of mEPSCs to 153.0% of control. physiology.orgnih.gov
Cultured Retinal Horizontal CellsApplication of 300 µM zinc reduced the whole-cell peak current in response to 200 µM glutamate by 56%. nih.gov
HEK 293 Cells expressing NR1/NR2A NMDA receptorsShowed high-affinity, voltage-independent inhibition by zinc with an IC50 of 5.0 ± 1.6 nM for ~40% of the current. nih.gov
HEK 293 Cells expressing NR1/NR2B NMDA receptorsShowed lower-affinity, voltage-independent inhibition by zinc with an IC50 of 9.5 ± 3.3 µM. nih.gov

Analysis of mEPSCs, which represent the postsynaptic response to the spontaneous release of a single vesicle of neurotransmitter, is a powerful tool for determining whether a modulator like zinc acts presynaptically or postsynaptically. A change in mEPSC frequency typically points to a presynaptic mechanism (altering release probability), while a change in amplitude suggests a postsynaptic mechanism (altering receptor sensitivity).

In studies of rat hippocampal CA3 neurons, analysis revealed that zinc application increased the amplitude of mEPSCs without affecting their frequency or kinetics, suggesting a postsynaptic site of action where zinc enhances the response to a quantum of glutamate. physiology.orgnih.govkjpp.net In contrast, studies on ZnT-3 KO mice showed that the absence of vesicular zinc led to a decrease in mEPSC amplitude in the auditory cortex, again pointing to a postsynaptic role for zinc in maintaining the structural and functional integrity of the synapse. jneurosci.org However, in other contexts, such as during the induction of mossy fiber LTP, changes in mEPSC frequency have been observed, indicating that zinc can also participate in presynaptic mechanisms. nih.gov

Table 2: Key Findings from mEPSC Analysis in Zinc-Glutamate Studies
Model SystemExperimental ConditionEffect on mEPSC AmplitudeEffect on mEPSC FrequencyInferred Site of ActionReference
Rat Hippocampal CA3 NeuronsBath application of 200 µM ZincIncreasedNo changePostsynaptic physiology.orgnih.gov
ZnT-3 KO Mouse Auditory Cortex (P60)Genetic deletion of ZnT-3DecreasedNo changePostsynaptic jneurosci.org
WT Mouse Hippocampal mf-CA3 SynapseInduction of LTPNo changeIncreasedPresynaptic nih.gov
ZnT-3 KO Mouse Hippocampal mf-CA3 SynapseInduction of LTPIncreasedDecreasedPostsynaptic nih.gov

To mimic the rapid, transient exposure of postsynaptic receptors to neurotransmitters released into the synaptic cleft, researchers use rapid agonist application on excised outside-out patches of membrane. researchgate.net This technique involves using a piezo-driven perfusion system to switch between solutions containing different agonists or modulators in less than a millisecond. physiology.orgresearchgate.net

This method has been instrumental in confirming the direct and rapid modulatory effect of zinc on glutamate receptors. By co-applying glutamate and zinc for a very brief duration (e.g., 1 ms) to an outside-out patch from a rat CA3 neuron, researchers have demonstrated that zinc directly potentiates currents mediated by AMPA-type glutamate receptors. physiology.orgnih.gov This potentiation was concentration-dependent and was abolished when receptor desensitization was blocked, suggesting that zinc's mechanism involves inhibiting the desensitization of AMPA receptors. physiology.orgnih.gov In other studies on retinal horizontal cells, this technique showed that zinc decreased the peak current amplitude of glutamate responses without affecting the rise time or desensitization rate, indicating a different modulatory mechanism in that cell type. nih.gov

This high-resolution technique is crucial for understanding the kinetics of zinc's interaction with glutamate receptors, providing insights that are not possible with slower bath application methods.

Miniature Excitatory Postsynaptic Current (mEPSC) Analysis

Imaging Techniques for Ion Dynamics

Visualizing the real-time changes in intracellular and extracellular ion concentrations is crucial for understanding the physiological and pathological roles of zinc in the context of glutamate signaling.

The interplay between calcium (Ca²⁺) and zinc (Zn²⁺) ions following glutamate receptor activation is a key area of investigation, as dysregulation of both is implicated in excitotoxicity. A widely adopted method for monitoring these ions concurrently in living cells, such as primary cortical neurons, involves fluorescence microscopy with specific ion indicators. nih.gov

A common pairing of dyes is Fura-2FF and FluoZin-3. nih.gov FluoZin-3 is a single-wavelength dye that responds robustly to small changes in intracellular zinc concentration ([Zn²⁺]i) and is notably insensitive to high levels of Ca²⁺ or magnesium (Mg²⁺). nih.govnih.govroyalsocietypublishing.org In contrast, Fura-2FF is a ratiometric indicator sensitive to both Ca²⁺ and Zn²⁺. However, under conditions of glutamate-induced excitotoxicity where intracellular calcium ([Ca²⁺]i) is significantly higher than [Zn²⁺]i, Fura-2FF's signal predominantly reflects changes in [Ca²⁺]i. nih.gov Researchers can distinguish between Ca²⁺ and Zn²⁺ signals from Fura-2FF because each ion elicits a different spectral response. nih.gov

Studies using this dual-dye technique have demonstrated that intense glutamate exposure (e.g., 100 μM) in cultured neurons leads to a large, sustained increase in [Ca²⁺]i, followed by a rise in [Zn²⁺]i. nih.govresearchgate.netnih.gov This glutamate-induced increase in [Zn²⁺]i is entirely dependent on the initial influx of Ca²⁺ and appears to originate from internal stores. nih.govnih.gov This methodology has been instrumental in showing that glutamate can mobilize intracellular zinc, a process linked to Ca²⁺-dependent production of reactive oxygen species. nih.gov

Table 1: Fluorescent Indicators for Simultaneous Ion Imaging
IndicatorPrimary Ion DetectedKey CharacteristicsApplication in Zinc-Glutamate Studies
FluoZin-3Zinc (Zn²⁺)High affinity and selectivity for Zn²⁺; insensitive to physiological Ca²⁺/Mg²⁺ changes. nih.govroyalsocietypublishing.orgMonitors intracellular Zn²⁺ release following glutamate receptor stimulation. nih.govnih.govbiorxiv.org
Fura-2FFCalcium (Ca²⁺) & Zinc (Zn²⁺)Ratiometric; low-affinity Ca²⁺ indicator, allowing measurement of high [Ca²⁺]i during excitotoxicity. nih.govnih.govPrimarily used to monitor the large influx of Ca²⁺ that precedes Zn²⁺ mobilization during glutamate exposure. nih.govnih.gov

Measuring the concentration of zinc in the extracellular space, particularly within the synaptic cleft, is critical for understanding its role as a neuromodulator. Ratiometric fluorescent sensors designed for extracellular use have enabled researchers to quantify tonic (ambient) and phasic (activity-dependent) zinc levels. pnas.org

One such sensor, LZ9, has been used to determine that tonic zinc levels in certain brain regions are in the low nanomolar range. pnas.org Imaging studies using these sensors, often in conjunction with high-affinity, rapid zinc chelators like ZX1, have shown that synaptic zinc is released phasically during action potentials. pnas.orgnih.gov Following brief trains of presynaptic stimulation, this released zinc can diffuse beyond the synaptic cleft to inhibit extrasynaptic NMDA receptors. pnas.orgfrontiersin.org These tools have been crucial in demonstrating a physiological role for both synaptically released and ambient tonic zinc in fine-tuning neuronal signaling by modulating extrasynaptic glutamate receptors. pnas.orgnih.gov Imaging with these extracellular sensors has also been applied to study the mechanisms of long-term synaptic zinc plasticity, revealing that processes like long-term depression (LTD) of zinc signaling are expressed, at least in part, through reductions in presynaptic zinc release. jneurosci.org

The Timm's sulfide-silver staining method is a classic histochemical technique used to visualize the pool of "chelatable" or "histochemically reactive" zinc in the brain. frontiersin.orgnih.gov This method precipitates metal cations, which are then visualized through silver amplification. frontiersin.org Ultrastructural studies combining Timm's stain with electron microscopy have revealed that this reactive zinc is highly concentrated within the synaptic vesicles of a specific subset of glutamatergic neurons. frontiersin.orgnih.govmdpi.com These zinc-containing glutamatergic pathways are prominent in the hippocampus (especially the mossy fibers), amygdala, and cortex. nih.govscielo.brnih.gov

The specificity of Timm's stain for vesicular zinc has been confirmed by studies using mice with a genetic disruption of the ZnT3 gene, which encodes the zinc transporter responsible for loading zinc into synaptic vesicles. pnas.org In these ZnT3 knockout mice, the Timm's stain is completely eliminated, confirming that the stain detects the vesicular pool of zinc. pnas.org The disappearance of Timm's staining following intense electrical stimulation or ischemia provided early evidence for the activity-dependent release of vesicular zinc alongside glutamate. mdpi.comnih.gov While powerful for anatomical mapping, this method provides a static image of zinc distribution rather than a measure of dynamic changes. researchgate.net

Ratiometric Extracellular Zinc Sensors

Molecular Biology and Biochemistry Approaches

Investigating the proteins that govern zinc-glutamate interactions—namely, glutamate receptors and zinc transporters—relies heavily on techniques from molecular biology and biochemistry.

Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues responsible for the functional properties of proteins like glutamate receptors. This approach has been extensively used to map the zinc-binding sites on NMDA receptors, which are a major target for zinc modulation. pnas.org NMDARs containing the GluN2A subunit are particularly sensitive to zinc, being allosterically inhibited by nanomolar concentrations. nih.gov

Through systematic mutation of specific residues, researchers have identified key amino acids in the N-terminal domain (ATD) of the GluN2A subunit that are critical for this high-affinity zinc inhibition. nih.govpnas.org For example, mutating histidine residues such as H44 and H128, or aspartate D282, to alanine (B10760859) dramatically reduces the receptor's sensitivity to zinc, increasing the IC₅₀ value by hundreds of fold without significantly altering its affinity for glutamate. nih.govpnas.orgbiorxiv.org These studies have elucidated the molecular basis for the subtype-specific zinc sensitivity of NMDA receptors. nih.gov Mutagenesis has also been applied to the NR1 subunit, revealing that residues controlling proton sensitivity also influence voltage-independent zinc inhibition, suggesting a structural convergence for multiple allosteric modulators. nih.govjneurosci.org

Table 2: Key GluN2A Residues in Zinc Binding Identified by Mutagenesis
ResidueLocationEffect of Mutation (e.g., to Alanine)Reference
His44Amino-Terminal Domain (ATD)Greatly increases Zn²⁺ IC₅₀, reducing inhibitory potency. nih.govpnas.org
His128Amino-Terminal Domain (ATD)Dramatically increases Zn²⁺ IC₅₀ (~500-700 fold); reduces extent of inhibition. pnas.orgbiorxiv.orgnih.gov
Glu266Amino-Terminal Domain (ATD)Reduces potency and efficacy of zinc inhibition. nih.gov
Asp282Amino-Terminal Domain (ATD)Abolishes high-affinity zinc inhibition. nih.gov

Analyzing gene expression provides insight into how cells and tissues respond to various stimuli, including changes in zinc and glutamate signaling. DNA microarrays and quantitative real-time PCR (qRT-PCR) are used to measure the mRNA levels of thousands of genes simultaneously or individually, respectively. asm.orgnih.gov

In the context of zinc-glutamate research, these techniques are used to study the expression of zinc transporter genes (families SLC30/ZnT and SLC39/ZIP) and glutamate receptor subunits. nih.gov For example, studies have shown that the expression of SLC30A3 (encoding the vesicular zinc transporter ZnT3) is closely coordinated with the expression of the vesicular glutamate transporter type 1, highlighting their functional linkage. cambridge.org Post-mortem studies of brain tissue from patients with schizophrenia have revealed reduced mRNA levels of SLC30A3 in the frontal cortex, suggesting that dysregulation of synaptic zinc may be involved in the pathophysiology of the disorder. cambridge.orgfrontiersin.org Furthermore, analyses of zinc transporter expression in different neural cell types have identified specific transporters, such as ZIP4, at excitatory postsynapses, suggesting novel roles in modulating synaptic function in response to local zinc fluctuations. nih.gov These gene expression studies provide a broader view of the cellular machinery that is regulated by or involved in zinc and glutamate homeostasis. nih.govplos.org

Protein Expression and Localization Studies (e.g., Immunolocalization)

Immunolocalization techniques are pivotal in visualizing the distribution of specific proteins within tissues and cells, providing insights into the cellular machinery that responds to or is influenced by zinc and glutamate.

In studies of boar sperm, for instance, immunolocalization has been used to examine the effects of zinc on protein phosphorylation. Western blot analysis, a related technique, revealed that high concentrations of zinc chloride (100 and 200 μg/mL) led to a significant decrease in the phosphorylation of substrates for protein kinase A (PKA) and tyrosine phosphorylation. researchgate.net These phosphorylated proteins were primarily found on the mid-piece of the sperm flagellum. researchgate.net Such studies help to elucidate how zinc may modulate protein activity and localization within specific cellular compartments.

Research on Leydig cells has also utilized immunolocalization to understand the role of estrogen receptors. These studies have shown the exclusive localization of these receptors and other proteins within Leydig cells, suggesting their involvement in controlling Leydig cell function through interactions with endogenous estrogen levels and signaling pathways. researchgate.net While not directly focused on zinc glutamate, this methodology is crucial for identifying the cellular and subcellular sites where zinc-glutamate interactions could influence protein expression and function.

Table 1: Immunolocalization Findings Related to Zinc and Associated Proteins

Study Focus Methodology Key Findings Reference
Boar Sperm QualityWestern Blot & ImmunolocalizationHigh zinc concentrations decreased PKA substrate and tyrosine phosphorylation, primarily on the flagellum's mid-piece. researchgate.net
Leydig Cell FunctionImmunolocalizationEstrogen receptors and related proteins are exclusively localized in Leydig cells, indicating their role in cell function control. researchgate.net

Ligand Binding Assays

Ligand binding assays are essential for quantifying the interaction between a ligand, such as zinc or glutamate, and a receptor or other binding molecule. These assays provide data on binding affinity and specificity, which are critical for understanding the functional consequences of these interactions.

In the context of glutamate receptors, specifically the AMPA receptor subunit GluA2, ligand binding assays have been instrumental. Studies have engineered mutations to create a zinc-binding site to trap the receptor in a specific conformational state. nih.gov In one such study, the half-maximal inhibitory concentration (IC50) of zinc for a mutant GluA2 receptor was determined to be 95 ± 30 nM. nih.gov Furthermore, concentration-response curves demonstrated that zinc trapping significantly altered the apparent affinity of the receptor for glutamate. The EC50 for glutamate in the absence of zinc trapping was 230 ± 27 μM, which increased to 424 ± 30 μM after trapping with zinc, indicating a lower affinity. nih.gov These experiments reveal how zinc binding can modulate the receptor's response to its primary ligand, glutamate.

Table 2: Ligand Binding Assay Data for Zinc and GluA2 Receptors

Receptor/Mutant Condition Parameter Value Reference
GluA2 HHH MutantInhibition by ZincIC5095 ± 30 nM nih.gov
GluA2 HHH MutantBefore Zinc TrappingEC50 (Glutamate)230 ± 27 μM nih.gov
GluA2 HHH MutantAfter Zinc TrappingEC50 (Glutamate)424 ± 30 μM nih.gov

Proteomics and Metabolomics (e.g., metabolite abundance)

Proteomics and metabolomics offer a global view of the changes in protein and metabolite levels in response to specific stimuli, such as altered zinc and glutamate concentrations.

Proteomics: Proteomic studies have identified numerous proteins whose expression or function is modulated by zinc. For example, over 300 enzymes require zinc as a structural or catalytic component, and approximately 10% of all proteins in the mammalian body may bind zinc. ecronicon.net In the context of male fertility, proteomics has been highlighted as a key tool for understanding the role of zinc in processes like sperm maturation and the acrosome reaction. ecronicon.net

Metabolomics: Metabolomic analyses have revealed changes in the abundance of various metabolites, including glutamate, under different conditions. In studies of maize, transcriptomic and by extension, metabolomic analyses, have shown that genes related to glutamate receptors are part of the plant's response to drought stress. plos.org In another study involving boar sperm, the addition of this compound was found to enhance the antioxidant defense system, as evidenced by reduced levels of malondialdehyde (a marker of oxidative stress) and increased activity of antioxidant enzymes like superoxide (B77818) dismutase and catalase. researchgate.net Furthermore, microdialysis studies in the rat brain have shown that chelating extracellular zinc with CaEDTA significantly decreased the concentration of glutamate in the amygdala, demonstrating a direct link between zinc availability and glutamate levels in the extracellular space. science.govscience.govscience.govscience.gov

Table 3: Selected Metabolomics Findings Related to Zinc and Glutamate

System Studied Condition Metabolite/Protein Change Effect Reference
Boar SemenAddition of this compoundIncreased Superoxide Dismutase & Catalase ActivityEnhanced antioxidant defense researchgate.net
Boar SemenAddition of this compoundDecreased Malondialdehyde (MDA)Reduced oxidative stress researchgate.net
Rat AmygdalaPerfusion with CaEDTA (Zinc Chelator)Decreased Extracellular GlutamateModulation of glutamate signaling science.govscience.gov

Computational and Theoretical Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structure, properties, and reactivity of molecules like this compound at the atomic level, offering insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) and Density Functional Tight Binding (DFTB)

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It has been applied to study this compound (ZnG) crystals, revealing key properties. researchgate.net For a synthesized ZnG crystal, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to determine a HOMO-LUMO energy gap of 4.45 eV, which suggests moderate electrophilicity and potential catalytic ability. researchgate.net DFT has also been used to investigate the adsorption of CO2 on ZnG, predicting a heat of adsorption (Qst) of 19.67 kJ/mol. researchgate.net In another study focusing on sodium-selenium batteries, DFT calculations showed that nitrogen-doping in a zinc-glutamate derived carbon structure enhances the chemical adsorption of Na2Se, a key factor for battery performance. rsc.org

Table 4: DFT Calculated Properties of this compound Systems

System Calculated Property Value Significance Reference
This compound CrystalHOMO-LUMO Energy Gap4.45 eVIndicates moderate electrophilicity and potential catalytic use. researchgate.net
This compound CrystalCO2 Heat of Adsorption (Qst)19.67 kJ/molSuggests potential for CO2 capture applications. researchgate.net
N-doped carbon from Zn-glutamate MOFChemical Adsorption of Na2SePyridinic-N provides strongest adsorptionEnhanced performance for Na-Se batteries. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. MD simulations have been employed to study the interaction of CO2 with bio-metal organic frameworks, including those based on glutamate. ui.ac.id These simulations help to understand the adsorption mechanisms at a molecular level. ui.ac.id In the broader context of N-doped graphene, which can be derived from zinc-glutamate frameworks, reactive MD simulations have been used to assess the stability of these structures at high temperatures (1000 K), finding that the presence of N-N bonds can greatly undermine stability. acs.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

QM/MM methods combine the high accuracy of quantum mechanics for a small, critical region of a system (like an enzyme active site) with the efficiency of molecular mechanics for the larger surrounding environment. This approach is particularly well-suited for studying enzymatic reactions and interactions within large biomolecules. For instance, QM/MM simulations have been used to study the mechanism of hydroxamic acid binding to histone deacetylase 8 (HDAC8), a zinc-containing enzyme, disproving a hypothesis about the protonation state of the inhibitor. science.gov In the study of a zinc-glutamate metal-organic framework (MOF), QM/MM approaches were noted as a valuable tool for investigating reaction mechanisms, such as the cycloaddition of carbon dioxide to propylene (B89431) oxide, where the active zinc Lewis acid site is treated with quantum mechanics. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing zinc glutamate complexes with high purity?

  • Methodological Answer : this compound complexes can be synthesized via enzymatic modification, such as the plastein reaction. For example, oyster hydrolysates treated with exogenous L-glutamate under controlled pH (e.g., pH 7.0–8.0) and temperature (37°C) enhance zinc-binding capacity. Hydrophobic interactions drive peptide-zinc complex (MZ) formation, which can be purified via ultrafiltration and lyophilization . Ensure reaction parameters (enzyme/substrate ratio, incubation time) are optimized using response surface methodology (RSM) to maximize yield.

Q. How can researchers characterize the structural properties of this compound complexes?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • FTIR : Identify carboxylate (-COO⁻) and amine (-NH₂) groups involved in zinc coordination.
  • NMR : Analyze chemical shifts to confirm binding sites (e.g., glutamate’s α-carboxyl group).
  • X-ray crystallography : Resolve 3D structures of crystalline complexes.
  • Size-exclusion chromatography : Determine molecular weight distribution of peptide-zinc complexes .

Q. What experimental protocols ensure reproducible quantification of zinc in glutamate complexes?

  • Methodological Answer : Employ inductively coupled plasma optical emission spectroscopy (ICP-OES) for precise zinc quantification. Prior to analysis, digest samples in nitric acid (65% v/v) at 95°C for 4 hours to release bound zinc. Validate methods with certified reference materials (CRMs) and include triplicate measurements to minimize variability .

Intermediate Research Questions

Q. What mechanisms underlie this compound’s role in modulating neuronal signaling pathways?

  • Methodological Answer : this compound interacts with NMDA receptors (NMDARs) by competing with magnesium at the receptor’s ion channel. Design electrophysiological assays (e.g., whole-cell patch clamp) using cortical neurons to measure currents elicited by co-application of glutamate/glycine (100 µM each). Buffer solutions should include chelators (e.g., DTPA for 0–1 µM free zinc) to control zinc availability. Compare inhibition kinetics with MK-801 to differentiate subunit-specific effects (e.g., NR2A vs. NR2B) .

Q. How does this compound enhance bioavailability compared to inorganic zinc salts?

  • Methodological Answer : Use Caco-2 cell monolayers to simulate intestinal absorption. Prepare this compound (MZ) and ZnSO₄ at equivalent zinc concentrations (e.g., 50 µM). Measure transepithelial electrical resistance (TEER) and zinc flux via ICP-OES. Co-treatment with phytic acid (a zinc absorption inhibitor) can reveal MZ’s resistance to dietary inhibitors. Quantify gene expression (qPCR) of zinc transporters (hZIP4, ZnT1) to identify absorption pathways .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s pH-dependent stability?

  • Methodological Answer : Contradictions often arise from buffer selection. For studies in acidic conditions (pH < 6), use ADA buffer (1 mM) to stabilize zinc in the 0.1–100 nM range. In neutral/alkaline conditions (pH 7–8), tricine (10 mM) is more effective. Validate buffer efficacy via competitive binding assays with fluorescent probes (e.g., Zinpyr-1). Always report free zinc concentrations calculated using stability constants (logK) .

Q. What advanced statistical approaches resolve variability in this compound’s bioactivity data?

  • Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in peptide synthesis. For non-normal data (e.g., absorption rates), use log transformation (Log[X + 1]) before ANOVA. Post hoc analyses (e.g., LSD test) can identify significant differences between treatment groups (p < 0.05). Replicate experiments three times and report mean ± SD .

Q. How can molecular dynamics (MD) simulations improve understanding of zinc-glutamate interactions?

  • Methodological Answer : Use software like GROMACS to model zinc coordination with glutamate residues. Parameterize zinc ions using the non-bonded dummy atom approach. Simulate systems in explicit solvent (TIP3P water) under physiological pH (7.4) and temperature (310 K). Analyze hydrogen bonding, electrostatic interactions, and binding free energy (MM/PBSA) over 100-ns trajectories .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s antioxidant efficacy?

  • Methodological Answer : Discrepancies may stem from assay choice. For example:

  • DPPH/ABTS assays : Measure radical scavenging but may overestimate activity due to peptide-zinc redox interactions.
  • Cell-based assays (e.g., ROS inhibition in HepG2 cells) : More physiologically relevant but require strict control of intracellular zinc levels (use TPEN chelator). Standardize protocols across labs by adopting OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.